Octanoyl carnitine hydrochloride

Overview

Description

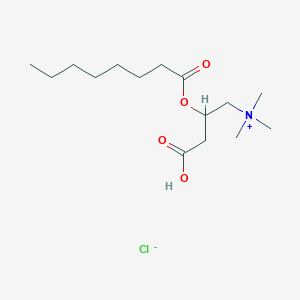

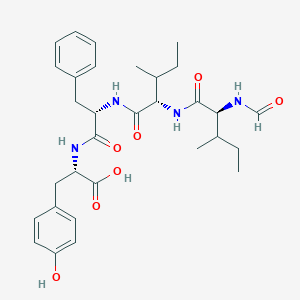

Octanoyl carnitine hydrochloride is a compound related to carnitine, a molecule that plays a crucial role in the metabolism of fatty acids in the human body. Carnitine serves as a carrier for the transport of long-chain fatty acids across the inner mitochondrial membrane, facilitating their β-oxidation for energy production (Bremer, 1983).

Synthesis Analysis

The synthesis of carnitine involves methylation of lysine residues, followed by a series of enzymatic transformations leading to the formation of butyrobetaine, which is finally hydroxylated to carnitine. This biosynthetic pathway highlights the complexity and importance of carnitine in cellular metabolism and its derivative forms, such as octanoyl carnitine (Bremer, 1983).

Molecular Structure Analysis

The molecular structure of octanoyl carnitine is characterized by its ability to form esters with various acyl groups. This flexibility underpins its role in transporting and excreting these groups across cellular membranes. The molecular and crystal structure studies, such as those on DL-carnitine hydrochloride, provide insights into the correlation between molecular structure and biological activity (Tomita et al., 1974).

Chemical Reactions and Properties

Carnitine participates in crucial biochemical pathways, notably in the transport of activated fatty acids across the mitochondrial membrane via the carnitine acyltransferase system. This system is vital for the β-oxidation of long-chain fatty acids, with specific enzymes such as carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (CrOT) facilitating this transport (Jogl, Hsiao, & Tong, 2004).

Physical Properties Analysis

The physical properties of octanoyl carnitine, including solubility, melting point, and crystalline structure, are essential for its biological function and its interaction with cellular components. Studies on the crystal structure of related compounds like DL-carnitine hydrochloride provide valuable information on these aspects (Tomita et al., 1974).

Chemical Properties Analysis

The chemical properties of octanoyl carnitine, such as its reactivity and stability, are influenced by its structure. Its role in fatty acid metabolism demonstrates its chemical versatility in forming esters with acyl-CoAs of varying chain lengths, thereby facilitating their transport and metabolism (Miyazawa, Ozasa, Osumi, & Hashimoto, 1983).

Scientific Research Applications

Durán et al. (1985) found that Octanoylglucuronide may help maintain carnitine homeostasis in patients with medium-chain acyl-CoA dehydrogenase deficiency by detoxifying octanoate, suggesting its role in managing certain metabolic disorders (Durán et al., 1985).

A study by Farrell and Bieber (1983) showed that Carnitine octanoyltransferase (COT)'s specific activity increases significantly when fed lipid-lowering drugs, which could indicate its potential in lowering blood cholesterol levels (Farrell & Bieber, 1983).

Bhuiyan et al. (1987) developed a simple, reliable, and inexpensive method for detecting octanoyl-carnitine in urine, useful for diagnosing medium-chain acyl-CoA dehydrogenase deficiency (Bhuiyan et al., 1987).

Ganapathy et al. (2000) discovered that the OCTN2 transporter plays a crucial role in the pharmacokinetics and therapeutic efficacy of certain β-lactam antibiotics, contributing to carnitine deficiency in humans (Ganapathy et al., 2000).

Tamai et al. (1998) identified OCTN2 as a physiologically important, high affinity sodium-carnitine cotransporter in humans, strongly expressed in kidney, skeletal muscle, heart, and placenta (Tamai et al., 1998).

Lamhonwah and Tein (2006) found that OCTN1 plays a novel and important role in intracellular carnitine homeostasis, with its novel localization to mitochondria in mammalian cells (Lamhonwah & Tein, 2006).

Miecz et al. (2007) showed that the OCTN2 transporter is crucial for transporting carnitine across the blood-brain barrier, potentially aiding in the removal of certain acyl esters (Miecz et al., 2007).

Mechanism of Action

properties

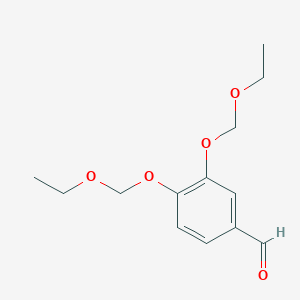

IUPAC Name |

(3-carboxy-2-octanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFUYYXIJGKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3671-77-0 (Parent) | |

| Record name | Octanoylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

323.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14919-35-8 | |

| Record name | Octanoylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

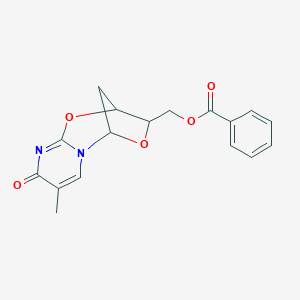

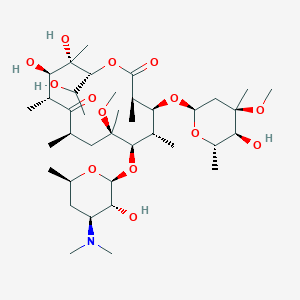

![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B26072.png)

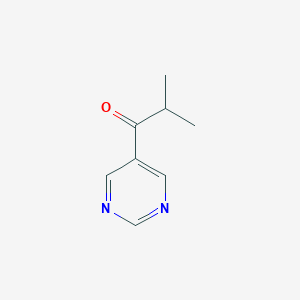

![1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone](/img/structure/B26099.png)

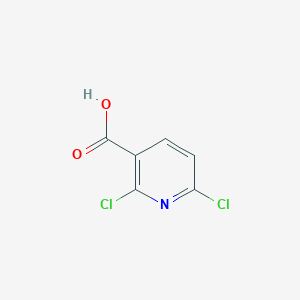

![Imidazo[1,2-a]pyrimidine-5,7-diol](/img/structure/B26103.png)

![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)